molecular formula C18H27ClO3 B1623521 Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate CAS No. 66423-13-0

Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate

Cat. No.: B1623521
CAS No.: 66423-13-0
M. Wt: 326.9 g/mol
InChI Key: QWQMRXFSCXUHMR-OAHLLOKOSA-N
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Description

Octyl ®-2-(4-chloro-2-methylphenoxy)propionate is a chemical compound known for its unique structural properties and potential applications in various fields It is an ester derivative of 2-(4-chloro-2-methylphenoxy)propionic acid, featuring an octyl group attached to the ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate typically involves the esterification of 2-(4-chloro-2-methylphenoxy)propionic acid with octanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and purification techniques such as distillation or crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Octyl ®-2-(4-chloro-2-methylphenoxy)propionate can undergo several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-(4-chloro-2-methylphenoxy)propionic acid and octanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Substitution: The chlorine atom in the aromatic ring can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the chlorine atom.

Major Products Formed

    Hydrolysis: 2-(4-chloro-2-methylphenoxy)propionic acid and octanol.

    Oxidation: Various carboxylic acids or oxidized derivatives.

    Substitution: Substituted phenoxypropionic acid derivatives.

Scientific Research Applications

Octyl ®-2-(4-chloro-2-methylphenoxy)propionate has several applications in scientific research:

    Biology: Studied for its potential biological activity and interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals, coatings, and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

    Oxidative Stress: Inducing oxidative stress in cells, leading to various biological effects.

Comparison with Similar Compounds

Octyl ®-2-(4-chloro-2-methylphenoxy)propionate can be compared with other similar compounds such as:

    2-(4-chloro-2-methylphenoxy)propionic acid: The parent acid from which the ester is derived.

    Octyl 2-(4-chlorophenoxy)propionate: A similar ester with a different substitution pattern on the aromatic ring.

    Methyl 2-(4-chloro-2-methylphenoxy)propionate: An ester with a shorter alkyl chain.

Uniqueness

The uniqueness of Octyl ®-2-(4-chloro-2-methylphenoxy)propionate lies in its specific structural features, such as the octyl ester group and the chloro-methyl substitution on the aromatic ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

octyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQMRXFSCXUHMR-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC(=O)[C@@H](C)OC1=C(C=C(C=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00216644
Record name Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66423-13-0
Record name Octyl (2R)-2-(4-chloro-2-methylphenoxy)propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66423-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066423130
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00216644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octyl (R)-2-(4-chloro-2-methylphenoxy)propionate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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